Product packaging for Phe-Arg-Ala-Asp-His-Pro-Phe-Leu(Cat. No.:CAS No. 153512-29-9)

Phe-Arg-Ala-Asp-His-Pro-Phe-Leu

Cat. No.: B125842
CAS No.: 153512-29-9
M. Wt: 1002.1 g/mol
InChI Key: HBDDSFYGZBZVQM-KOOVRBLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Arg-Ala-Asp-His-Pro-Phe-Leu is a synthetic oligopeptide provided at high purity for laboratory research applications. The specific biological activity, molecular targets, and research applications for this sequence are not currently well-characterized in the scientific literature. Researchers are encouraged to consult specialized databases and primary literature for further investigation into its potential properties. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H67N13O11 B125842 Phe-Arg-Ala-Asp-His-Pro-Phe-Leu CAS No. 153512-29-9

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H67N13O11/c1-27(2)20-37(47(71)72)60-43(67)34(22-30-14-8-5-9-15-30)58-45(69)38-17-11-19-61(38)46(70)36(23-31-25-52-26-54-31)59-44(68)35(24-39(62)63)57-40(64)28(3)55-42(66)33(16-10-18-53-48(50)51)56-41(65)32(49)21-29-12-6-4-7-13-29/h4-9,12-15,25-28,32-38H,10-11,16-24,49H2,1-3H3,(H,52,54)(H,55,66)(H,56,65)(H,57,64)(H,58,69)(H,59,68)(H,60,67)(H,62,63)(H,71,72)(H4,50,51,53)/t28-,32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDDSFYGZBZVQM-KOOVRBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H67N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for Peptide Discovery and Design

Strategic Approaches in Novel Peptide Identification

The initial discovery of Phe-Arg-Ala-Asp-His-Pro-Phe-Leu was a result of systematic screening of protein digests for biological activity. This approach is a cornerstone of bioactive peptide research.

The primary method that led to the identification of this compound was the enzymatic hydrolysis of ovalbumin, the main protein found in egg white. nih.govisnff-jfb.com In a seminal study, a peptic digest of ovalbumin was prepared and subsequently screened for vasorelaxing activity. nih.gov This initial hydrolysis breaks down the large protein into a multitude of smaller peptide fragments.

The active fraction from the digest was then subjected to a multi-step purification process using high-performance liquid chromatography (HPLC). nih.gov This technique separates molecules based on their physicochemical properties, allowing for the isolation of the specific peptide responsible for the observed biological effect. Through this meticulous process of digestion, screening, and purification, the octapeptide this compound was identified as the active vasorelaxing agent. nih.gov

Subsequent research has further highlighted the importance of enzymatic hydrolysis in releasing this and other bioactive peptides from egg proteins. nih.govresearchgate.netnih.gov The choice of enzyme is critical, as different proteases cleave the protein at different sites, yielding a unique profile of peptide fragments. nih.gov For this compound, pepsin was the enzyme used in its initial discovery. nih.govisnff-jfb.com

The identification of this octapeptide underscores the value of screening natural protein sources for novel bioactive compounds. The process involves a combination of enzymatic digestion to create a library of peptides, followed by bioactivity-guided fractionation and purification.

While the initial discovery of this compound relied on conventional screening methods, modern peptide discovery often employs high-throughput screening (HTS) of peptide libraries. These libraries, which can be generated from natural sources like egg white hydrolysates or synthetically, contain a vast number of different peptides. isnff-jfb.comnih.gov HTS allows for the rapid testing of these libraries for a specific biological activity, such as angiotensin-converting enzyme (ACE) inhibition, a property also exhibited by this compound. isnff-jfb.comresearchgate.net This approach significantly accelerates the identification of lead compounds.

Phage display and mRNA display are powerful molecular biology techniques used to screen vast libraries of peptides for binding to a specific target. While there is no direct evidence in the provided search results of these technologies being used for the initial discovery of this compound, they represent a key strategy in modern peptide discovery. These methods allow for the selection of peptides with high affinity and specificity for a target receptor, such as the bradykinin (B550075) B1 receptor to which ovokinin binds. nih.gov

Bioinformatics plays a crucial role in modern peptide discovery by predicting potential bioactive peptides within a protein sequence. By analyzing the primary structure of a protein like ovalbumin, it is possible to identify sequences that, when cleaved, might exhibit specific biological activities. This in silico approach can guide the experimental work by narrowing down the number of potential peptide candidates for synthesis and testing. While the initial discovery of this compound was primarily experimental, bioinformatics tools are now instrumental in the ongoing search for novel peptides from food sources.

Computational Design Paradigms for Peptides

While the discovery of this compound was rooted in experimental screening, computational methods are increasingly being used to design and optimize peptides with enhanced properties. For the direct lineage of ovokinin, such computational design has been more prominently applied to its fragments.

Structure-based design relies on the three-dimensional structure of the target receptor to design a peptide that will bind to it with high affinity and specificity. In the context of this compound, this would involve using the known structure of its target, the bradykinin B1 receptor, to computationally model and design peptides that fit perfectly into the binding site. nih.gov Although direct structure-based design of the full octapeptide is not extensively documented in the provided results, the principles are well-established. This approach aims to optimize the interactions between the peptide and the receptor to enhance its biological activity.

Ligand-based design is employed when the structure of the target receptor is unknown. Instead, it uses the structure of a known active peptide (the ligand), such as this compound, as a template to design new peptides with similar or improved properties. This can involve creating pharmacophore models that define the essential features required for activity.

Research into derivatives of ovokinin provides an example of this approach. Studies have been conducted on a fragment of ovokinin, ovokinin(2-7), where amino acid residues were systematically replaced to design more potent antihypertensive peptides. nih.govnih.gov This work, while not on the full octapeptide, demonstrates the application of ligand-based design principles to enhance the activity of a naturally derived peptide. One such study successfully designed a highly potent antihypertensive peptide based on the structure of ovokinin(2-7). nih.gov Furthermore, computer modeling has been used to investigate the conformational flexibility of ovokinin(2-7), providing structural insights that can inform the design of more stable and active analogs.

De Novo Peptide Sequence Generation and Optimization

De novo peptide sequencing is the process of determining a peptide's amino acid sequence from its tandem mass spectra without the aid of a sequence database. nih.govwikipedia.org This approach is fundamental for identifying novel or unknown peptides, such as those from organisms with unsequenced genomes or those containing unexpected post-translational modifications. creative-proteomics.com

The process begins by fragmenting the peptide using methods like Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD), which generates a mass spectrum of fragment ions. creative-proteomics.com Early automated methods for interpreting these spectra involved enumerating all possible peptide sequences that matched the precursor mass and scoring them against the experimental spectrum. wikipedia.org However, this brute-force approach is computationally intensive. For a precursor mass of 774 Da, there are over 21 million possible peptide sequences. wikipedia.org

Modern automated de novo sequencing often employs graph-based methods. wikipedia.orgcreative-proteomics.com In this approach, peaks in the mass spectrum are converted into vertices in a "spectrum graph." A directed edge is drawn between two vertices if their mass difference corresponds to the mass of one or more amino acids. Algorithms then traverse this graph to reconstruct the peptide sequence. wikipedia.org This is a powerful computational technique for deciphering peptide sequences directly from mass spectrometry data. nih.gov

Once a sequence like this compound is generated, optimization may be necessary to fine-tune its activity. This often involves structure-activity relationship (SAR) studies, where the sequence is systematically modified to enhance desired properties. mdpi.com

Peptidomimetic Design Strategies for Enhanced Research Utility

Peptides, while offering high specificity, often face limitations such as poor stability against enzymatic degradation and low bioavailability. acs.orglongdom.org Peptidomimetics are molecules designed to mimic the structure and function of a peptide but with modified chemical structures to overcome these drawbacks. longdom.orgwikipedia.org The design of these molecules can range from minor modifications of the original peptide to entirely new small-molecule scaffolds that present key chemical groups in the correct orientation. wikipedia.orgnih.gov

Structural Mimicry Approaches

Structural mimicry involves creating molecules that replicate the three-dimensional structure of a peptide's bioactive conformation. This is crucial for interacting with biological targets like protein surfaces. rsc.orgfrontiersin.org A key strategy is to stabilize secondary structures, such as α-helices and β-sheets, which are often involved in protein-protein interactions. frontiersin.orgnih.gov

For a sequence like this compound, which may adopt a specific fold to bind its target, mimetics can be designed to lock in that conformation. This can involve replacing natural amino acids with unnatural ones or altering the peptide backbone itself. wikipedia.org For instance, heterocycles like thiazoles can be used to mimic the amide bonds found in peptides, a technique observed in both natural peptides and synthetic designs. wikipedia.org The goal is to create a more stable and effective molecule that reproduces the essential binding elements of the original peptide. nih.gov

Short Motif Design Strategies

Often, the full sequence of a peptide is not required for its biological activity. Instead, a short, conserved sequence of amino acids, known as a motif, may be responsible for the interaction with a biological target. nih.gov These motifs are typically 3 to 12 amino acids in length and represent functional microdomains. frontiersin.org

Identifying the minimum active sequence is a common first step in peptidomimetic design. longdom.org For the peptide this compound, one might hypothesize that a shorter segment, for example, Arg-Ala-Asp or His-Pro-Phe, constitutes the key binding motif. Computational tools and sequence alignment with related peptides can help highlight such conserved motifs. nih.gov Once identified, these short motifs can serve as the basis for designing smaller, more drug-like molecules that are easier to synthesize and optimize. frontiersin.orgresearchgate.net Studies have shown that altering the order or composition of amino acids within these key motifs can significantly impact biological activity, underscoring their importance. nih.gov

Conformational Restriction Techniques (e.g., Cyclization, Building Blocks)

Linear peptides are often highly flexible, which can be a drawback as they must adopt a specific conformation to bind to their target, a process that is energetically unfavorable. nih.govresearchgate.net Conformational restriction techniques aim to reduce this flexibility, thereby improving bioactivity, selectivity, and stability. magtech.com.cnprismbiolab.com

Macrocyclization is a primary strategy for achieving conformational restriction. nih.gov This involves connecting different parts of the peptide chain to form a ring structure. Common methods include:

Head-to-tail cyclization: Forming an amide bond between the N-terminus and C-terminus of the peptide. nih.govnih.gov This removes the free ends, making the peptide more resistant to degradation by exopeptidases. nih.gov

Side-chain-to-side-chain cyclization: Creating a covalent link between the side chains of two amino acids within the sequence. nih.govjpt.com A classic example is the formation of a disulfide bridge between two cysteine residues. nih.govjpt.com Another common method is forming a lactam bridge between the side chains of amino acids like lysine (B10760008) and aspartic acid or glutamic acid. sb-peptide.com

Stapled Peptides: This technique involves introducing a covalent brace across one face of a peptide, often to stabilize an α-helical structure. nih.govresearchgate.net Dithiol bis-alkylation, which cross-links two cysteine residues with a synthetic linker, is a versatile method for creating such staples. researchgate.netnih.govnih.gov

The table below summarizes various chemical methods used for peptide cyclization.

Cyclization MethodLinkage TypeDescription
Amide Bond Formation LactamForms a cyclic amide bond, commonly used for head-to-tail or side-chain cyclizations. sb-peptide.comaltabioscience.com
Disulfide Bond Formation DisulfideInvolves the oxidation of two cysteine residues to form a disulfide bridge. nih.govjpt.com
Click Chemistry (CuAAC) TriazoleA highly efficient reaction between an azide (B81097) and an alkyne to form a stable triazole linkage. jpt.comaltabioscience.com
Thiol Bis-Alkylation ThioetherCross-links two thiol-containing residues (e.g., cysteine) with a bifunctional alkylating agent. nih.govnih.gov
Native Chemical Ligation AmideA chemoselective reaction between a C-terminal thioester and an N-terminal cysteine. nih.gov

By applying these techniques to a peptide like this compound, researchers can create a library of structurally diverse and conformationally constrained molecules, enhancing their potential for use as research tools or therapeutic leads.

Advanced Synthetic Methodologies for Phe Arg Ala Asp His Pro Phe Leu and Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. researchgate.netbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comnih.gov The process begins by anchoring the C-terminal amino acid, in this case, Leucine, to the solid support. Each subsequent amino acid, with its amino group temporarily protected, is then coupled to the free N-terminus of the growing peptide chain. nih.gov A cycle of deprotection and coupling is repeated until the entire sequence of Phe-Arg-Ala-Asp-His-Pro-Phe-Leu is assembled. bachem.com

The use of protecting groups for the reactive side chains of amino acids like Arginine, Aspartic acid, and Histidine is crucial to prevent unwanted side reactions. luxembourg-bio.com Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are removed at different stages of the synthesis. nih.gov The choice of resin, coupling reagents, and deprotection conditions are all critical parameters that are optimized to maximize the yield and purity of the final peptide. Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). researchgate.net

The efficiency of SPPS allows for the synthesis of not only the native peptide but also a wide array of analogues by systematically substituting one or more amino acids in the sequence. This has been instrumental in studying the structure-activity relationships of various peptides.

Solution-Phase Peptide Synthesis Approaches

While SPPS is the dominant method, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides or for sequences that are challenging to synthesize on a solid support. libretexts.org In this approach, the peptide is synthesized in a homogenous reaction mixture, with reactants and products remaining in the same phase. ekb.eg

Solution-phase synthesis often involves the coupling of smaller peptide fragments, a strategy known as fragment condensation. nih.gov For the synthesis of this compound, this could involve synthesizing di- or tri-peptide fragments separately and then coupling them together in a specific order. This method requires careful planning and control of reaction conditions to avoid side reactions and ensure the formation of the correct peptide sequence. ekb.eg Protecting groups are also essential in solution-phase synthesis to control the reactivity of the various functional groups present in the amino acids. libretexts.org

A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can lead to a highly pure final product. However, it is generally more labor-intensive and time-consuming than SPPS. libretexts.org

Combinatorial Chemistry in Peptide Library Generation

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a systematic and efficient manner. researchgate.netnih.gov In the context of the peptide this compound, combinatorial chemistry can be used to generate a library of analogues where each amino acid is systematically replaced by other amino acids. nih.gov Screening these libraries can lead to the identification of peptides with improved activity, selectivity, or stability. nih.gov

The synthesis of peptide libraries is typically performed using solid-phase peptide synthesis (SPPS). masterorganicchemistry.comresearchgate.net In SPPS, the peptide is assembled step-by-step on a solid support (resin). The "split-and-mix" or "split-and-pool" synthesis is a common strategy for generating one-bead-one-compound (OBOC) libraries. In this method, the resin beads are divided into multiple portions, a different amino acid is coupled to each portion, and then all the portions are recombined. This process is repeated for each position in the peptide sequence, resulting in a library where each bead carries a unique peptide sequence.

Types of Combinatorial Libraries for this compound Analogues:

Alanine (B10760859) Scanning Library: Each amino acid in the sequence is systematically replaced with alanine. This helps to identify the contribution of each residue to the peptide's activity.

Positional Scanning Library: At each position in the peptide, a mixture of different amino acids is incorporated, while the other positions are kept constant. This allows for the rapid identification of the optimal amino acid for each position.

Random Library: Multiple positions in the peptide are simultaneously randomized to create a highly diverse library.

The table below illustrates a hypothetical alanine scanning library for a portion of the this compound sequence.

Original Sequence Position 1 Substituted Position 2 Substituted Position 3 Substituted
Phe-Arg-Ala-...Ala -Arg-Ala-...Phe-Ala -Ala-...Phe-Arg-Ala -...

The generation and screening of such libraries are instrumental in structure-activity relationship (SAR) studies and in the optimization of lead peptides for therapeutic or diagnostic applications. nih.gov

Biophysical and Structural Characterization of Phe Arg Ala Asp His Pro Phe Leu in Research Contexts

Spectroscopic Analysis for Conformational Elucidation

Spectroscopic methods are instrumental in providing insights into the conformational landscape of peptides in solution.

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure content of peptides and proteins in solution. researchgate.net This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-ultraviolet (UV) region (typically 190-250 nm) is sensitive to the peptide backbone conformation.

Different secondary structural elements, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectral signatures. researchgate.net For instance, α-helical structures are characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. researchgate.net In contrast, β-sheets typically show a negative band near 218 nm and a positive band around 195 nm. researchgate.net A random coil conformation usually presents a strong negative band around 200 nm. The presence of aromatic residues like Phenylalanine (Phe) can also contribute to the far-UV CD spectrum. nih.gov

While specific CD data for Phe-Arg-Ala-Asp-His-Pro-Phe-Leu is not detailed in the provided context, a hypothetical analysis would involve dissolving the peptide in an appropriate buffer and recording its CD spectrum. The observed spectrum would then be deconvoluted to estimate the percentage of each secondary structure element present.

Table 1: Typical Far-UV Circular Dichroism Signals for Peptide Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixPositive band at ~192 nm, Negative bands at ~208 nm and ~222 nm
β-SheetNegative band at ~218 nm, Positive band at ~195 nm
Random CoilNegative band at ~200 nm

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the high-resolution three-dimensional structure and dynamics of peptides in solution. NMR studies on peptides similar in composition have demonstrated its utility in conformational analysis. researchgate.netnih.gov A comprehensive NMR analysis of this compound would involve a suite of experiments, including:

1D ¹H NMR: To identify the types of protons present and get a general idea of the peptide's folding. researchgate.net

2D COSY (Correlation Spectroscopy): To identify spin-coupled protons within the same amino acid residue.

2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals and aid in backbone and side-chain assignments.

From these experiments, a set of structural restraints (distances from NOESY and dihedral angles from coupling constants) would be generated. These restraints are then used in molecular dynamics simulations and modeling programs to calculate an ensemble of structures representing the conformational state of the peptide in solution.

Table 2: Common NMR Parameters for Peptide Structure Determination

NMR ParameterStructural Information Obtained
Chemical Shifts (¹H, ¹³C, ¹⁵N)Local chemical environment, secondary structure
J-Couplings (e.g., ³J_HNα)Backbone and side-chain dihedral angles
Nuclear Overhauser Effects (NOEs)Interproton distances (< 5 Å)
Temperature CoefficientsInvolvement of amide protons in hydrogen bonds
Amide Proton Exchange RatesSolvent accessibility and hydrogen bonding

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the secondary structure of peptides by analyzing the vibrations of the peptide backbone. The amide I band (1600-1700 cm⁻¹) in the IR spectrum is particularly sensitive to the secondary structure. nih.gov

α-helices typically show an amide I band around 1650-1658 cm⁻¹.

β-sheets exhibit a major band between 1620 and 1640 cm⁻¹, often with a minor higher frequency band.

Random coils and turns absorb in the 1640-1650 cm⁻¹ region.

The side chains of certain amino acids, such as Arginine (Arg) and Aspartic acid (Asp), can also have characteristic absorption bands in the FTIR spectrum, which may overlap with the amide bands and need to be considered during analysis. nih.gov Raman spectroscopy offers complementary information and is particularly useful for aqueous solutions due to the weak Raman scattering of water.

Table 3: Characteristic Infrared Amide I Frequencies for Peptide Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640
Turn1660 - 1685
Random Coil1640 - 1650

Fluorescence spectroscopy can be employed to study the local environment of aromatic amino acid residues and to monitor conformational changes and aggregation phenomena. The peptide this compound contains two Phenylalanine (Phe) residues, which are intrinsically fluorescent. nih.gov

Changes in the local environment of the Phe residues due to peptide folding, binding to other molecules, or aggregation will be reflected in changes in the fluorescence emission spectrum, quantum yield, and lifetime. For instance, the burial of a Phe residue in a hydrophobic core upon folding typically leads to a blue shift in the emission maximum and an increase in fluorescence intensity. While Phenylalanine has a lower quantum yield compared to Tryptophan, it can still serve as a useful intrinsic probe. nih.gov In some cases, extrinsic fluorescent probes can be attached to the peptide to study its behavior. researchgate.net

X-ray Based Structural Determination

X-ray based methods provide high-resolution structural information for well-ordered molecular assemblies.

X-ray diffraction (XRD) on single crystals is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. iisc.ac.in To apply this technique to this compound, the peptide must first be crystallized, which can be a challenging process.

Small-Angle X-ray Scattering (SAXS) for Solution Structures and Aggregation

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the size, shape, and aggregation behavior of molecules in solution. However, a thorough review of existing literature reveals a lack of specific studies that have employed SAXS to characterize the solution structure or aggregation properties of the isolated this compound peptide. While the self-assembly of peptides is a known phenomenon, dedicated SAXS data for this particular peptide is not available in the reviewed sources. researchgate.net

Other Scattering and Light-Based Techniques

Similar to SAXS, Small-Angle Neutron Scattering (SANS) provides valuable information about the structure and interactions of macromolecules in solution. Despite its utility, there are no specific research articles detailing the use of SANS for the structural analysis of this compound.

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are standard methods for determining the size distribution of particles in suspension and the average molecular weight of macromolecules, respectively. While DLS has been used to study protein hydrolysates in general, specific data, such as hydrodynamic radius or aggregation kinetics, for the this compound peptide are not reported in the available literature. researchgate.net

Microscopic Techniques for Self-Assembly and Morphology

The hydrophobicity of peptides like this compound suggests a propensity for self-assembly into various nanostructures. isnff-jfb.comisnff-jfb.comresearchgate.net Microscopic techniques are ideal for visualizing these assemblies.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing the morphology of self-assembled peptide structures on a surface. However, there is no specific research available that presents AFM images or detailed morphological studies of structures formed by the this compound peptide.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for characterizing the morphology and internal structure of self-assembled materials. While the self-assembly of peptides is a recognized characteristic, specific SEM or TEM studies detailing the morphology of aggregates or nanostructures formed by this compound are not found in the reviewed scientific literature. researchgate.net

Chromatographic and Mass Spectrometry for Sequence and Purity Research

The precise analysis of this compound, especially when derived from enzymatic digests of ovalbumin, necessitates powerful separation and identification technologies. nih.govresearchgate.net The combination of liquid chromatography and mass spectrometry provides the resolution and sensitivity required for such tasks.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration (RP-HPLC), is a cornerstone technique for the purification and analysis of this compound. In foundational research, this peptide was isolated from a peptic digest of ovalbumin through a multi-step RP-HPLC process. nih.gov

Reversed-phase HPLC separates peptides based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support modified with nonpolar alkyl chains (e.g., C8 or C18), while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid (TFA). researchgate.net Peptides with more hydrophobic residues, such as Phenylalanine and Leucine, interact more strongly with the stationary phase and thus elute later than more hydrophilic peptides.

The purification of ovokinin from a complex protein digest demonstrates the resolving power of HPLC. Researchers have successfully used a sequence of three different RP-HPLC steps to achieve the necessary purity for structural elucidation and functional studies. nih.gov The process generally involves applying the digest to an HPLC column and eluting the bound peptides with a gradually increasing concentration of the organic solvent (a gradient elution). researchgate.net Each peak in the resulting chromatogram represents one or more separated components, which can then be collected for further analysis.

ParameterDescriptionRelevance to this compound Analysis
Stationary Phase Typically C18 or C8 silica-based columns.The hydrophobic nature of Phenylalanine and Leucine residues ensures strong interaction and good retention on these columns, enabling separation from more polar peptides.
Mobile Phase Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).Acetonitrile is the organic modifier that elutes the peptide. TFA acts as an ion-pairing agent to improve peak shape and resolution.
Detection UV absorbance at 214 nm and 280 nm.The peptide bonds absorb strongly at 214 nm, allowing for general peptide detection. The Phenylalanine residues contribute to absorbance at 280 nm.
Elution Gradient elution.A gradually increasing concentration of acetonitrile is used to elute peptides with varying hydrophobicities, which is essential for separating the target peptide from a complex mixture like a protein digest. researchgate.net

This table presents typical parameters for the HPLC analysis of peptides like this compound.

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and sequence verification of peptides like this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight. For this compound, the calculated monoisotopic molecular weight is approximately 1001.5 Da. google.com

When coupled directly with HPLC (LC-MS), the system allows for the separation of peptides in a mixture followed by their immediate mass analysis. In the context of analyzing egg white protein hydrolysates, reversed-phase HPLC combined with tandem mass spectrometry (MS/MS) has been effectively used to identify this compound among numerous other peptides. researchgate.net

In a typical LC-MS/MS experiment, the eluent from the HPLC column is directed into the mass spectrometer's ion source, such as an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows large molecules like peptides to be ionized without significant fragmentation. google.com The intact ionized peptide (the precursor ion) is then selected and subjected to fragmentation within the mass spectrometer. The resulting fragment ions (product ions) produce a characteristic spectrum that can be used to deduce the amino acid sequence. This process confirms the peptide's identity and can also pinpoint any post-translational or chemical modifications.

TechniqueInformation ProvidedApplication to this compound
ESI-MS Accurate molecular weight of the intact peptide.Confirms the presence of the peptide by matching its experimental mass-to-charge ratio to the theoretical value (Mr 1002.1). google.com
LC-MS Separation and mass detection of components in a mixture.Enables the detection and quantification of this compound within a complex biological sample, such as an enzymatic digest of ovalbumin. researchgate.net
LC-MS/MS Fragmentation patterns for sequence confirmation.Provides definitive structural proof by generating fragment ions (b- and y-ions) that correspond to the specific amino acid sequence of this compound. researchgate.net

This table outlines the application of different mass spectrometry techniques for the characterization of this compound.

Peptide mapping is a comprehensive analytical strategy used to confirm the structure of a protein or a large peptide by analyzing its constituent peptides. For this compound, which is itself a peptide fragment, the concept of peptide mapping is applied in the context of its parent protein, ovalbumin. researchgate.netgoogleapis.com

The process involves the controlled enzymatic digestion of ovalbumin, for example with pepsin or trypsin, to generate a predictable mixture of smaller peptides. nih.govresearchgate.net This digest is then separated using RP-HPLC, producing a characteristic chromatogram, or "map," where each peak corresponds to a specific peptide fragment. researchgate.net By comparing the experimental peptide map to a theoretical map generated from the known amino acid sequence of ovalbumin, researchers can confirm the protein's identity and integrity.

The identification of this compound within such a map confirms that it is a genuine fragment of ovalbumin. ekosfop.or.kr This technique is also crucial for identifying any variations, such as amino acid substitutions or post-translational modifications, in the parent protein. Furthermore, studies on the in vitro digestion of egg white proteins utilize these mapping techniques to track the release of specific bioactive peptides, including ovokinin, under different conditions. researchgate.net

Elucidation of Molecular Mechanisms of Action of Phe Arg Ala Asp His Pro Phe Leu

Investigation of Receptor and Protein Binding Mechanisms

The biological activity of a peptide is intrinsically linked to its ability to bind to specific protein targets, such as receptors on the cell surface or enzymes within the cytoplasm. The unique sequence of amino acids dictates the three-dimensional shape and chemical properties of the peptide, which in turn determines its binding affinity and specificity.

Protein-Peptide Interaction (PPI) Analysis

Protein-peptide interactions are fundamental to virtually all cellular processes. For Phe-Arg-Ala-Asp-His-Pro-Phe-Leu, any potential therapeutic or biological effect would be initiated by its binding to a specific protein. The nature of this interaction would be governed by a combination of forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces between the amino acid residues of the peptide and the binding pocket of the target protein. For instance, the positively charged Arginine (Arg) and Histidine (His) residues could form salt bridges with negatively charged residues like Aspartic acid or Glutamic acid on a target protein. The Phenylalanine (Phe) and Leucine (Leu) residues, being hydrophobic, would likely be involved in hydrophobic interactions, which are crucial for the stability of many protein-peptide complexes.

Ligand-Target Recognition Processes

The process by which this compound would recognize its specific target is a dynamic one. It involves the peptide navigating the cellular environment to find its complementary protein partner. This recognition is not a simple lock-and-key mechanism but rather an "induced fit" process. Initially, there might be a low-affinity, non-specific interaction, followed by a conformational adjustment of both the peptide and the protein to achieve a high-affinity, stable complex. The specificity of this recognition is paramount to avoid off-target effects.

Conformational Changes Induced Upon Binding

Upon binding of this compound to its target protein, it is highly probable that both molecules would undergo conformational changes. For the peptide, binding to a structured pocket on a protein would likely constrain its flexibility, favoring a specific bound conformation. For the target protein, the binding of the peptide could trigger a cascade of structural rearrangements, leading to the activation or inhibition of the protein's function. Such conformational changes are the cornerstone of signal transduction pathways, where the binding of a ligand to a receptor initiates a cellular response.

Studies on Biochemical Pathway Modulation

The interaction of this compound with a target protein would likely modulate a specific biochemical pathway. This could occur through various mechanisms, such as direct enzymatic inhibition or allosteric regulation.

Enzymatic Interaction Mechanisms (e.g., Angiotensin-Converting Enzyme Inhibition Research)

A potential mechanism of action for a peptide like this compound could be the inhibition of an enzyme. For example, many bioactive peptides are known to inhibit the Angiotensin-Converting Enzyme (ACE), which plays a key role in regulating blood pressure. While there is no specific research on this compound as an ACE inhibitor, peptides with similar compositions, often containing Proline (Pro) and hydrophobic C-terminal residues, have shown such activity. The peptide would likely bind to the active site of the enzyme, preventing the natural substrate from binding and thereby blocking its catalytic activity.

Enzyme Substrate Specificity and Catalytic Triad Interactions

If this compound were to act as an enzyme inhibitor, its effectiveness would depend on the enzyme's substrate specificity. Enzymes are highly selective for the molecules they act upon. The peptide would need to mimic the structure of the natural substrate to bind to the active site. In many enzymes, catalysis is mediated by a "catalytic triad" of amino acid residues, often an acid, a base, and a nucleophile. The binding of an inhibitory peptide like this compound could disrupt the precise alignment of this triad, rendering the enzyme inactive. For instance, the peptide's Aspartic acid (Asp) or Histidine (His) residues could interfere with the function of the catalytic residues in the enzyme's active site.

Research on Factors Affecting Enzymatic Degradation

The stability of a peptide against enzymatic degradation is a critical factor influencing its bioavailability and therapeutic potential. Research into factors that affect the degradation of this compound (Ovokinin) is crucial for understanding its in vivo activity.

While specific studies detailing the modification of Ovokinin with D-amino acids or glycosylation to enhance stability are not extensively documented in the available literature, research on related fragments provides some insight. For instance, modifications to the sequence of Ovokinin(2-7) (Arg-Ala-Asp-His-Pro-Phe-Leu), a derivative of the primary peptide, have been shown to improve its bioavailability, suggesting that structural modifications are a viable strategy for enhancing resistance to degradation. nih.gov

The inherent amino acid composition of Ovokinin may also contribute to its stability. The presence of a proline residue in the sequence is thought to enhance the resistance of antihypertensive peptides to the activity of certain peptidases. nih.gov Furthermore, the hydrophobic nature of the peptide, conferred by amino acids such as Phenylalanine and Leucine, plays a significant role in its bioactivity and stability. nih.govnih.gov The positioning of hydrophobic amino acids, particularly at the C-terminus, can enhance the resistance of peptides to degradation by intestinal peptidases. nih.gov

FactorPotential Influence on this compound DegradationResearch Finding Summary
Amino Acid Sequence The presence of Proline may confer resistance to certain peptidases. nih.govModifications to the related Ovokinin(2-7) fragment have been shown to improve bioavailability. nih.gov
Hydrophobicity The hydrophobic character of the peptide is crucial for its bioactivity and can influence its stability against intestinal enzymes. nih.govnih.govThe peptide is identified as hydrophobic, which is a key feature of active ACE-inhibiting peptides derived from egg white. nih.govnih.gov
Structural Modifications N-terminal modifications, D-amino acid substitutions, and glycosylation are general strategies to increase peptide stability.Specific research on these modifications for this compound is not widely available.

Membrane Interaction and Translocation Mechanisms

The ability of a peptide to interact with and cross cellular membranes is fundamental to its mechanism of action, especially if its targets are intracellular. The hydrophobic character of this compound is a determining factor in its ability to interact with the lipid bilayers of cell membranes. nih.govnih.gov

The interaction between peptides and the lipid components of cell membranes is the initial step in translocation. For this compound, its significant hydrophobicity suggests a strong affinity for the lipid environment of the cell membrane. nih.gov This interaction is a prerequisite for its subsequent effects, whether it acts on a membrane-bound receptor or translocates into the cell. While the precise biophysical interactions, such as the depth of insertion into the lipid bilayer or specific lipid preferences, have not been detailed specifically for Ovokinin, the general principles of hydrophobic peptide-membrane interactions apply. nih.govrsc.org

Some membrane-active peptides are known to disrupt membrane integrity by forming pores. The two primary models for this are the barrel-stave and toroidal pore models. In the barrel-stave model, peptides aggregate to form a channel-like structure through the membrane, while in the toroidal model, the peptides induce the lipid monolayer to bend inward, creating a pore lined by both peptides and lipid head groups. scienceopen.com There is currently no specific evidence to suggest that this compound functions by forming stable pores in cell membranes according to these models. Its primary described mechanisms involve receptor binding and enzymatic inhibition rather than membrane disruption.

The carpet model describes a mechanism where peptides accumulate on the surface of the membrane, disrupting it in a detergent-like manner once a threshold concentration is reached, without forming discrete pores. scienceopen.com As with pore formation models, there is no direct research indicating that this compound utilizes a carpet-like mechanism to disrupt cell membranes.

Intracellular Targets and Signaling Cascades Research (Mechanistic Focus)

The most well-documented molecular mechanism of this compound (Ovokinin) is its effect on the cardiovascular system. It elicits a vasorelaxant response, contributing to its antihypertensive properties. nih.govnih.gov This effect is mediated through interactions with specific cell surface receptors and the subsequent activation of intracellular signaling cascades.

Research has identified Ovokinin as a bradykinin (B550075) B1 receptor agonist. nih.gov Upon binding to these receptors on vascular endothelial cells, it triggers a signaling cascade that leads to the release of relaxing factors, notably prostaglandin (B15479496) I2. nih.gov This endothelium-dependent vasorelaxation is a key component of its hypotensive effect.

Furthermore, studies on the related fragment, Ovokinin(2-7), which shares a significant portion of the sequence, show that it interacts with bradykinin B2 receptors. nih.gov This interaction leads to the activation of Phospholipase C (PLC). nih.govnih.gov Activated PLC hydrolyzes membrane phospholipids, generating second messengers that propagate the signal within the cell. nih.govyoutube.com One of the key consequences of this pathway is an increase in intracellular calcium (Ca2+) concentrations in vascular smooth muscle cells. nih.gov This elevation of Ca2+ is dependent on its entry from the extracellular space and is crucial for the downstream effects leading to vasodilation. nih.gov

Target/PathwayRole in the Action of this compound (Ovokinin)Experimental Observation
Bradykinin B1 Receptor Acts as a primary cell surface receptor for Ovokinin.Ovokinin binding to B1 receptors was demonstrated, leading to vasorelaxation. The effect was blocked by a B1 antagonist. nih.gov
Bradykinin B2 Receptor The related fragment Ovokinin(2-7) interacts with B2 receptors, contributing to its hypotensive effects.The effects of Ovokinin(2-7) were largely prevented by a B2 receptor antagonist. nih.gov
Phospholipase C (PLC) An enzyme activated following receptor binding, leading to the generation of intracellular second messengers. nih.govInhibition of PLC was found to eliminate the Ca2+ increase induced by Ovokinin(2-7). nih.gov
Intracellular Calcium (Ca2+) Acts as a crucial second messenger, with increased levels in vascular smooth muscle cells.Ovokinin(2-7) was shown to significantly elevate intracellular Ca2+ levels. nih.gov
Prostaglandin I2 A relaxing factor released from the artery following Ovokinin stimulation.The release of Prostaglandin I2 was observed after the application of Ovokinin. nih.gov
Angiotensin I-Converting Enzyme (ACE) An extracellular target enzyme that is inhibited by Ovokinin, contributing to its antihypertensive effect.Ovokinin is identified as an ACE-inhibiting peptide. nih.govmdpi.com

Computational Modeling and Simulation for Phe Arg Ala Asp His Pro Phe Leu Research

Molecular Docking Studies for Binding Affinity Prediction and Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. acs.org In the context of the peptide Phe-Arg-Ala-Asp-His-Pro-Phe-Leu, docking can elucidate how it interacts with a target protein, such as a receptor or enzyme, at an atomic level. frontiersin.org The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose. nih.gov This approach facilitates the prediction of binding strength (e.g., binding free energy) and helps identify the key amino acid residues involved in the interaction. researchgate.net

For this compound, key interactions would likely be driven by its constituent amino acids. For instance, the positively charged Arginine (Arg) and negatively charged Aspartic acid (Asp) could form salt bridges or hydrogen bonds with charged residues in the receptor. khanacademy.orgwikipedia.org The aromatic Phenylalanine (Phe) residues could engage in π-π stacking or hydrophobic interactions, while Histidine (His) offers versatile interaction capabilities, including hydrogen bonding and coordination with metal ions. libretexts.org Docking programs like AutoDock, GOLD, or Glide are frequently used for these predictions. mdpi.com

An illustrative molecular docking result for this compound with a hypothetical protein target is presented below.

Table 1: Illustrative Molecular Docking Results for this compound

Peptide ResiduePotential Interacting Receptor ResidueType of InteractionEstimated Binding Energy (kcal/mol)
Phe-1Tyr-88π-π Stacking-9.8
Arg-2Glu-121Salt Bridge, Hydrogen Bond
Ala-3Val-54Hydrophobic
Asp-4Lys-92Salt Bridge, Hydrogen Bond
His-5Ser-45Hydrogen Bond
Pro-6Trp-89Hydrophobic (CH-π)
Phe-7Leu-51Hydrophobic
Leu-8Ile-48Hydrophobic

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, peptides are inherently flexible. Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the peptide and its complex with a target protein over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational changes, flexibility, and stability of the peptide-protein complex in a simulated physiological environment. acs.orgacs.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the simulation has reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of each individual residue from its average position during the simulation. This helps identify the most flexible and most rigid parts of the peptide. For this compound, the terminal residues (Phe-1, Leu-8) would be expected to show higher flexibility, while the region around the rigid Proline (Pro-6) residue might be more constrained. khanacademy.org

Interaction Analysis: MD trajectories can be analyzed to monitor specific interactions, such as hydrogen bonds or salt bridges, and determine their stability and persistence over the course of the simulation. acs.org

Table 2: Example RMSF Values for Each Residue of this compound from an MD Simulation

ResidueRMSF (Å)Inferred Flexibility
Phe-12.5High
Arg-21.8Moderate
Ala-31.4Moderate
Asp-41.7Moderate
His-51.5Moderate
Pro-60.9Low
Phe-72.1High
Leu-82.8High

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity. nih.gov For peptides, this involves correlating their sequence or structural features with an observed activity, such as inhibitory potency. acs.org

To build a QSAR model, the peptide structure must be converted into numerical values known as descriptors. acs.org In peptide QSAR, amino acid descriptors (AADs) are commonly used. nih.gov These can be derived from various physicochemical properties of the 20 natural amino acids. nih.gov Descriptors can be categorized based on their properties, such as hydrophobic, steric, and electronic. nih.gov For the peptide this compound, descriptors for each of its constituent amino acids would be used to represent the molecule numerically. acs.org

Table 3: Selected Physicochemical Descriptors for the Amino Acids in this compound

Amino AcidHydrophobicity (Kyte-Doolittle Scale)Van der Waals Volume (ų)Charge at pH 7
Phenylalanine (Phe)2.8135.2Neutral
Arginine (Arg)-4.5148.1Positive
Alanine (B10760859) (Ala)1.867.1Neutral
Aspartic acid (Asp)-3.591.1Negative
Histidine (His)-3.2118.1Neutral/Positive
Proline (Pro)-1.690.1Neutral
Leucine (Leu)3.8124.2Neutral

In 3D-QSAR , methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. basicmedicalkey.com These techniques require the 3D alignment of a set of molecules and calculate steric and electrostatic fields around them. researchgate.netgoogle.com CoMSIA additionally considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govresearchgate.net The resulting field values serve as descriptors to build a predictive model, which can be visualized as contour maps indicating regions where certain properties increase or decrease activity. nih.gov

Once descriptors are generated, a mathematical model is developed using statistical methods like Partial Least Squares (PLS) regression to correlate the descriptors with biological activity. nih.gov The development of a robust and predictive QSAR model requires rigorous validation. basicmedicalkey.com

Validation is typically performed through:

Internal Validation: This assesses the stability of the model using the training data. The most common method is leave-one-out cross-validation, which generates a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External Validation: The predictive power of the model is tested on an external set of compounds (the test set) that was not used in model development. The predictive ability is often measured by the predictive R² (R²pred). basicmedicalkey.comnih.gov A reliable model should have strong performance on both internal and external validation metrics. nih.gov

Table 4: Typical Statistical Parameters for a Validated Peptide QSAR Model

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Measures the goodness-of-fit for the training set.> 0.6
q² (Cross-validated R²)Measures the internal predictive ability of the model.> 0.5
R²pred (Predictive R² for test set)Measures the external predictive ability of the model.> 0.6

Machine Learning and Deep Learning Applications in Peptide Research

Machine learning (ML) and deep learning (DL) models have emerged as powerful tools for predicting peptide-protein interactions and bioactivity, often outperforming traditional QSAR methods by capturing complex, non-linear relationships. nih.gov These models can be trained on large datasets of peptide sequences and their corresponding biological activities. researchgate.net

ML algorithms, such as Support Vector Machines (SVM) and Random Forests (RF), and DL architectures, like Convolutional Neural Networks (CNNs), can be trained to classify peptides as active or inactive or to predict specific types of bioactivity. nih.gov For a novel sequence like this compound, a trained model could predict its likelihood of possessing a certain function, such as antimicrobial or anticancer activity.

Furthermore, ML models have been developed specifically to predict which residues in a peptide or protein are critical for interaction. nih.gov For example, models like SPRINT-Seq use sequence-based features, including physicochemical properties and evolutionary information, to predict peptide-protein binding sites. nih.gov For this compound, such a model might predict that the charged residues Arg-2 and Asp-4, and the large aromatic residue Phe-1, are highly probable to be part of the interaction site with a protein target. These predictions can then guide experimental studies, such as site-directed mutagenesis, to validate the key residues for bioactivity.

Table of Compounds Mentioned

De Novo Peptide Sequence Generation

De novo peptide design is a computational approach used to create novel peptide sequences with desired functionalities. While specific de novo design studies focusing exclusively on generating the precise this compound sequence are not extensively documented in publicly available research, the principles of this methodology are highly relevant to understanding its potent bioactivity.

Computational methods for de novo peptide generation typically involve algorithms that explore vast sequence spaces to identify peptides with high predicted binding affinity to a specific target, such as the active site of ACE. These methods often consider the physicochemical properties of amino acids, such as hydrophobicity, charge, and size, to construct peptides that are sterically and electrostatically complementary to the target protein. isnff-jfb.com

The high hydrophobicity of this compound is a key characteristic that likely contributes to its ACE-inhibitory activity. isnff-jfb.comisnff-jfb.com Molecular modeling studies on other ACE-inhibitory peptides have highlighted the importance of hydrophobic amino acid residues in interacting with the active site of the enzyme. researchgate.net Therefore, a de novo design approach targeting ACE would likely favor the inclusion of hydrophobic residues like Phenylalanine (Phe) and Leucine (Leu) found in ovokinin.

Table 1: Physicochemical Properties of Amino Acids in this compound

Amino AcidThree-Letter CodeOne-Letter CodeProperty
PhenylalaninePheFAromatic, Hydrophobic
ArginineArgRBasic, Positively Charged
AlanineAlaANonpolar, Aliphatic
Aspartic AcidAspDAcidic, Negatively Charged
HistidineHisHBasic, Positively Charged (at physiological pH)
ProlineProPNonpolar, Cyclic
PhenylalaninePheFAromatic, Hydrophobic
LeucineLeuLNonpolar, Aliphatic

Analysis of Protein-Peptide Binding Residues

Understanding the specific interactions between this compound and its target protein, ACE, is crucial for elucidating its mechanism of action. Computational techniques such as molecular docking and molecular dynamics simulations are pivotal in this analysis.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (the protein target) to form a stable complex. For this compound, docking simulations would model its interaction with the active site of ACE. Studies on other ACE-inhibitory peptides have shown that hydrophobic residues often play a dominant role in binding. isnff-jfb.comresearchgate.net It is hypothesized that the Phenylalanine and Leucine residues of ovokinin would form significant hydrophobic interactions with the nonpolar pockets of the ACE active site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-peptide complex, allowing researchers to observe the stability of the interaction over time and identify key binding residues. An MD simulation of the this compound-ACE complex would reveal the flexibility of the peptide and the conformational changes in both the peptide and the enzyme upon binding. Such simulations can also calculate the binding free energy, offering a quantitative measure of the binding affinity.

In Silico Mutagenesis for Interaction Hotspot Identification

In silico mutagenesis is a computational technique used to predict the effect of specific amino acid mutations on the structure, function, and interaction of a peptide. This method is particularly useful for identifying "hotspot" residues—amino acids that contribute most significantly to the binding energy of a protein-peptide interaction.

For the this compound peptide, in silico alanine scanning is a common approach. In this method, each residue of the peptide is computationally mutated to Alanine, and the change in binding affinity to ACE is calculated. A significant decrease in binding affinity upon mutation indicates that the original residue is a hotspot for the interaction.

Based on the known structure-activity relationships of other ACE inhibitors, it is plausible that the C-terminal Phenylalanine and Leucine residues, as well as the N-terminal Phenylalanine, are critical for the activity of ovokinin. isnff-jfb.comisnff-jfb.com An in silico mutagenesis study could systematically validate the importance of each residue in the sequence.

Table 2: Hypothetical In Silico Alanine Scanning Results for this compound Binding to ACE

Original ResidueMutationPredicted Change in Binding Affinity (ΔΔG)Implication
Phe1AlaSignificant DecreasePotential Hotspot
Arg2AlaModerate DecreaseContributes to Binding
Ala3AlaMinor ChangeLess Critical for Binding
Asp4AlaModerate DecreaseContributes to Binding
His5AlaModerate DecreaseContributes to Binding
Pro6AlaSignificant DecreaseImportant for Conformation/Binding
Phe7AlaSignificant DecreasePotential Hotspot
Leu8AlaSignificant DecreasePotential Hotspot

Structure Activity Relationship Sar Studies of Phe Arg Ala Asp His Pro Phe Leu and Its Analogues

Systematic Modification and Activity Profiling

Systematic modification of a peptide involves the methodical alteration of its amino acid sequence or chemical structure to probe its interaction with its biological target. This process can include amino acid substitution, deletion, or the introduction of non-natural amino acids or chemical moieties. nih.gov The goal is to create a profile of which parts of the peptide are essential for activity, which can be modified to enhance properties like stability or potency, and which are detrimental to its function.

The activity of these modified peptides is then assessed through various biological assays. These assays measure specific biological responses, such as receptor binding affinity, enzyme inhibition, or cellular signaling activation. mdpi.comnih.gov By comparing the activity of the analogues to the parent peptide, researchers can build a comprehensive picture of the SAR.

For example, studies on other peptides have shown that modifying the peptide backbone can inhibit fibril formation, a process implicated in diseases like Alzheimer's. nih.gov Similarly, the introduction of specific chemical groups can enhance a peptide's stability and interaction with its target. nih.gov

A hypothetical activity profile for analogues of Phe-Arg-Ala-Asp-His-Pro-Phe-Leu might look like the following interactive table, where changes in activity upon substitution are quantified.

PositionOriginal ResidueSubstitutionRelative Activity (%)Implication
1PheAla50Phenylalanine side chain is important for activity.
2ArgAla10Arginine is critical for activity, likely involved in a key interaction.
3AlaGly90The small size of the residue at this position is tolerated.
4AspAla25The acidic side chain of Aspartic Acid is significant for activity.
5HisAla60The Histidine side chain contributes moderately to activity.
6ProAla5Proline is crucial, likely for maintaining the correct backbone conformation.
7PheAla45The second Phenylalanine also plays a significant role.
8LeuAla70The Leucine side chain has a moderate impact on activity.

This table is a hypothetical representation to illustrate the concept of systematic modification and activity profiling.

Identification of Key Residues for Specific Interactions

Through systematic modification and activity profiling, researchers can pinpoint the specific amino acid residues that are critical for the peptide's interaction with its biological target. These "key residues" often form essential contacts, such as hydrogen bonds, salt bridges, or hydrophobic interactions, that are necessary for binding and subsequent biological effects.

In the context of this compound, certain residues are likely to be more critical than others. For instance:

Arginine (Arg) at position 2, with its positively charged guanidinium (B1211019) group, is a strong candidate for forming a salt bridge with a negatively charged residue on the target protein. sigmaaldrich.com Its replacement would likely lead to a significant loss of activity.

Aspartic Acid (Asp) at position 4, with its negatively charged carboxylate group, could similarly be involved in a crucial electrostatic interaction. sigmaaldrich.com

Phenylalanine (Phe) at positions 1 and 7, with their aromatic side chains, may engage in hydrophobic or pi-stacking interactions within a binding pocket. sigmaaldrich.comnih.gov The interaction between Phenylalanine and Histidine has been shown to be important for the stability of some peptide structures. nih.gov

Histidine (His) at position 5 has an imidazole (B134444) side chain that can act as both a hydrogen bond donor and acceptor and can be protonated at physiological pH, allowing for versatile interactions. sigmaaldrich.comnih.gov

Proline (Pro) at position 6 introduces a rigid kink in the peptide backbone, which can be essential for adopting the correct three-dimensional conformation required for binding. sigmaaldrich.compitt.edu

The identification of these key residues is a critical step in understanding the molecular basis of the peptide's activity and in designing more potent and selective analogues.

Influence of Amino Acid Substitutions on Conformational Preferences and Biological Activity

Different amino acids have varying propensities to form specific secondary structures like alpha-helices or beta-sheets. pitt.edu For example, Alanine (B10760859) is known to favor helical conformations, while Proline and Glycine are often found in turns. pitt.edu The substitution of one amino acid for another can therefore alter the local and global conformation of the peptide, which in turn can significantly affect its ability to bind to its target. nih.gov

For this compound, the central Proline residue likely imposes a significant conformational constraint. pitt.edu Replacing it with a more flexible residue like Glycine could lead to a loss of the specific turn structure required for activity. Conversely, introducing a residue that promotes a particular secondary structure where it is not naturally favored could also disrupt binding.

Role of Peptide Backbone and Side Chain Modifications on Activity

Beyond the substitution of natural amino acids, modifications to the peptide backbone and side chains offer another avenue for modulating activity. illinois.edunih.gov These modifications can improve properties such as resistance to enzymatic degradation, membrane permeability, and binding affinity. nih.gov

Backbone Modifications:

The peptide backbone consists of a repeating sequence of N-Cα-C units. Modifications to this backbone can include the introduction of N-methyl groups, retro-inverso peptides (where the direction of the peptide bond is reversed), or the incorporation of non-natural amino acids with altered backbone structures, such as β-amino acids. nih.govresearchgate.netub.edu These changes can alter the peptide's conformational flexibility and its susceptibility to proteases, enzymes that break down peptides. nih.gov For instance, N-methylation can protect against enzymatic cleavage and also influence the local conformation. nih.gov

Side Chain Modifications:

The side chains of amino acids are the primary determinants of a peptide's chemical diversity and are often directly involved in target recognition. nih.gov Modifying these side chains can fine-tune the peptide's properties. Examples of side-chain modifications include:

Halogenation: Adding halogen atoms to aromatic rings, such as that of Phenylalanine, can enhance binding affinity through favorable interactions. nih.gov

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's size and solubility, prolonging its circulation time in the body.

Lipidation: The addition of fatty acid chains can enhance membrane association and improve pharmacokinetic properties. mdpi.com

For the peptide this compound, a variety of side chain modifications could be envisioned. For example, the hydroxyl group of a substituted Tyrosine could be modified, or the charge on the Arginine or Aspartic Acid residues could be altered through chemical derivatization. Each modification would need to be evaluated for its impact on biological activity. nih.gov

Conformational Constraints and Their Impact on Target Recognition

The binding of a peptide to its target is a highly specific process that depends on the complementary shapes and chemical properties of the two molecules. nih.gov Peptides in solution often exist as an ensemble of different conformations. However, it is generally believed that only one or a few of these conformations are "bioactive," meaning they are capable of binding to the target and eliciting a biological response.

Introducing conformational constraints into a peptide can be a powerful strategy to improve its activity. nih.gov By "locking" the peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and selectivity.

Conformational constraints can be introduced in several ways:

Cyclization: Connecting the N- and C-termini of the peptide or linking a side chain to the backbone can create a cyclic peptide, which is more rigid than its linear counterpart.

Incorporation of sterically hindered amino acids: Residues like Proline or other N-alkylated amino acids can restrict the range of accessible backbone torsion angles. pitt.eduyoutube.com

Formation of internal bridges: Disulfide bonds between Cysteine residues or other chemical cross-links can stabilize specific secondary structures.

In the case of this compound, the existing Proline residue already imposes a degree of conformational constraint. pitt.edu Further constraining the peptide, for example by cyclization, could potentially enhance its affinity for its target by pre-organizing the key binding residues in the optimal orientation for interaction. The impact of such constraints on target recognition would need to be experimentally verified, as an incorrectly constrained conformation could abolish activity altogether.

Q & A

Q. What are the primary biological sources and extraction methods for Phe-Arg-Ala-Asp-His-Pro-Phe-Leu?

this compound (ovokynin) is primarily derived from egg proteins, including egg white, yolk, and eggshell membranes . Extraction involves enzymatic hydrolysis using proteases like trypsin or pepsin, followed by purification via ultrafiltration or chromatography. Researchers should optimize hydrolysis conditions (e.g., pH, temperature, enzyme-substrate ratio) to maximize yield. Post-extraction, techniques such as reversed-phase HPLC or SDS-PAGE are recommended for purity assessment .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Mass Spectrometry (MS): Provides accurate molecular weight and sequence validation via tandem MS/MS fragmentation.
  • Circular Dichroism (CD): Assesses secondary structure (e.g., α-helix, β-sheet) under varying pH or temperature conditions.
  • ELISA: Quantifies peptide concentration in biological samples using specific antibodies (e.g., monoclonal anti-ovokynin antibodies) .
  • Nuclear Magnetic Resonance (NMR): Resolves 3D structural details but requires high purity and concentration .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?

Begin with cell-based assays using relevant models (e.g., endothelial cells for ACE inhibition studies). Include positive controls (e.g., captopril for ACE inhibition) and negative controls (untreated cells). Dose-response curves (0.1–100 µM) and time-course experiments are critical. Validate findings with orthogonal methods, such as fluorometric assays for enzymatic activity .

Advanced Research Questions

Q. What strategies can mitigate discrepancies in bioactivity measurements across studies?

Discrepancies often arise from variability in peptide purity, assay conditions, or cell line specificity. To address this:

  • Standardize Protocols: Use commercially available reference standards and replicate experiments across independent labs.
  • Statistical Rigor: Apply ANOVA or mixed-effects models to account for batch variability .
  • Meta-Analysis: Aggregate data from published studies to identify confounding factors (e.g., solvent type, incubation time) .

Q. How can in silico methods predict this compound’s interactions with target proteins?

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger predict binding affinities to receptors (e.g., ACE). Validate with mutagenesis studies.
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate peptide-protein interactions over time (≥100 ns trajectories) to assess stability.
  • Machine Learning: Train models on existing peptide databases to predict novel targets .

Q. What experimental designs are optimal for studying the peptide’s pharmacokinetics in vivo?

Use radiolabeled (e.g., ¹⁴C) or fluorescently tagged peptides in animal models. Collect plasma/tissue samples at timed intervals post-administration. Analyze via liquid scintillation counting or LC-MS/MS. Include groups with protease inhibitors (e.g., aprotinin) to assess metabolic stability. Ethical approval and dose-ranging toxicity studies are mandatory .

Q. How can researchers resolve contradictions in the peptide’s reported mechanisms of action?

  • Pathway Analysis: Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify differentially expressed genes/proteins.
  • Knockout Models: CRISPR/Cas9-edited cell lines can confirm target specificity.
  • Cross-Validation: Compare results from knockout models with pharmacological inhibitors .

Methodological Challenges and Solutions

Q. What are the limitations of current purification techniques, and how can they be improved?

Technique Limitations Optimization Strategies
HPLCHigh cost, low scalabilityUse monolithic columns for faster separations .
UltrafiltrationMembrane foulingPre-filter samples or use ceramic membranes.
Affinity ChromatographyRequires tag fusionUse cleavable tags (e.g., TEV protease sites) .

Q. How should researchers archive and share data for reproducibility?

Store raw data (e.g., MS spectra, NMR files) in FAIR-compliant repositories like Zenodo or PRIDE. Use electronic lab notebooks (ELNs) for metadata tracking. Adopt version control (Git) for code/scripts. Publish protocols on platforms like Protocols.io .

Q. What frameworks guide hypothesis formulation for novel applications of this compound?

Apply the FINER criteria:

  • Feasible: Ensure access to egg-derived materials and analytical infrastructure.
  • Novel: Explore under-researched applications (e.g., neuroprotection).
  • Ethical: Adhere to animal welfare guidelines for in vivo studies.
  • Relevant: Align with global health priorities (e.g., hypertension, aging) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.